

physicochemical characteristics of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Chlorobenzo[b]thiophen-2-yl)boronic acid

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An In-Depth Technical Guide to the Physicochemical Characteristics of (5-Chlorobenzo[b]thiophen-2-yl)boronic Acid

Executive Summary

(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is a specialized organoboron compound that stands at the intersection of heterocyclic chemistry and materials science. As a derivative of benzo[b]thiophene, a privileged scaffold in medicinal chemistry, and featuring a versatile boronic acid moiety, this molecule serves as a critical building block in modern organic synthesis and drug discovery.^[1] Its primary utility is realized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.^{[2][3]} Furthermore, the unique electronic properties of the boronic acid group, which acts as a Lewis acid, allow it to function as a covalent inhibitor of key enzymes, making it a valuable pharmacophore in the development of novel therapeutics, such as broad-spectrum β -lactamase inhibitors.^{[4][5]} This guide provides a comprehensive overview of its core physicochemical properties, characterization protocols, stability considerations, and synthetic applications, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the Benzo[b]thiophene Boronic Acid Scaffold

The benzo[b]thiophene core is a prominent heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide array of biological activities.^[1]^[6] The introduction of a boronic acid group at the 2-position transforms this scaffold into a powerful synthetic intermediate. Boronic acids are renowned for their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.^[3] The presence of a chlorine atom at the 5-position further modulates the electronic properties of the entire molecule, influencing its reactivity, acidity, and potential biological interactions. This strategic combination of a privileged heterocyclic core, a reactive boronic acid handle, and an electron-withdrawing substituent makes **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** a high-value reagent for accessing novel chemical space.

Core Physicochemical Characteristics

A precise understanding of the fundamental properties of **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** is paramount for its effective handling, storage, and application in experimental workflows. The key quantitative data are summarized below.

Property	Value	Source
CAS Number	867381-22-4	[7]
Molecular Formula	C ₈ H ₆ BClO ₂ S	[7]
Molecular Weight	212.45 g/mol	[7]
Melting Point (°C)	Not explicitly reported; for comparison, the parent compound Benzo[b]thien-2-ylboronic acid melts at 256-260 °C. The melting point should be experimentally determined.	[8]
Acidity (pKa)	The pKa of a typical boronic acid is ~9.[9] For the parent Benzo[b]thien-2-ylboronic acid, a predicted pKa is ~6.99, indicating increased acidity due to the aromatic system. [10] The electron-withdrawing 5-chloro substituent is expected to further lower the pKa, enhancing its Lewis acidity.	
Appearance	Typically an off-white to beige powder, similar to other arylboronic acids.[11]	

Spectroscopic and Structural Characterization

unambiguous identification of **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

- ^1H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the benzo[b]thiophene ring system will exhibit characteristic coupling patterns (doublets, doublets of doublets) that confirm the substitution pattern. A broad singlet, which may be exchangeable with D_2O , is characteristic of the two hydroxyl protons of the boronic acid group.
- ^{13}C NMR: The carbon spectrum will display signals corresponding to the eight unique carbon atoms in the molecule. The carbon atom directly bonded to the boron (C2) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
- ^{11}B NMR: This technique is highly diagnostic for boron-containing compounds. A single resonance, typically in the range of δ 18-30 ppm, is indicative of a trigonal planar boronic acid.[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) should provide a mass measurement that corresponds precisely to the molecular formula $\text{C}_8\text{H}_6\text{BClO}_2\text{S}$, taking into account the characteristic isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed information about bond lengths, angles, and intermolecular interactions. In the context of drug design, crystallographic studies of benzo[b]thiophen-2-ylboronic acids bound to target enzymes, such as β -lactamases, have been instrumental.[\[4\]](#) These studies show that the boron atom transitions from a trigonal planar geometry to a tetrahedral state upon covalently binding to a catalytic serine residue in the enzyme's active site.[\[4\]](#) This interaction is foundational to its mechanism of inhibition.

Caption: Boronic acid binding to a catalytic serine residue.

Solubility and Stability Profile

Practical handling requires knowledge of solubility and stability.

Solubility in Common Solvents

Based on general studies of arylboronic acids, **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** is expected to exhibit the following solubility trends:

- High Solubility: Ethers (e.g., THF, Diethyl ether), Ketones (e.g., Acetone).[\[13\]](#)[\[14\]](#)
- Moderate Solubility: Chlorinated solvents (e.g., Dichloromethane, Chloroform).[\[13\]](#)
- Low to Insoluble: Apolar hydrocarbons (e.g., Hexane, Toluene), Water (though solubility can be increased at higher pH).[\[13\]](#)[\[14\]](#)

The choice of solvent is critical for reactions like the Suzuki coupling, where a solvent system that can dissolve both the boronic acid and the inorganic base is required.

Thermal and Oxidative Stability

Boronic acids are generally stable solids but are susceptible to certain degradation pathways:

- Thermal Decomposition: Upon heating, boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[\[15\]](#) This process is reversible upon addition of water.
- Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in aqueous solutions, which can cleave the carbon-boron bond.[\[16\]](#)[\[17\]](#) This is a critical consideration during preformulation and long-term storage of drug candidates.
- Protodeboronation: The C-B bond can be cleaved by protons, especially under harsh acidic conditions or upon prolonged storage, which can lead to the formation of boric acid and the parent heterocycle.[\[12\]](#) For optimal stability, the compound should be stored in a cool, dry, and inert atmosphere.

Reactivity and Synthetic Utility

The utility of **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** is most evident in its application as a key synthetic partner and pharmacophore.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the cornerstone application, enabling the formation of a C-C bond between the benzo[b]thiophene core and various aryl or heteroaryl halides.[1][2] The reaction is highly valued for its functional group tolerance and reliability.

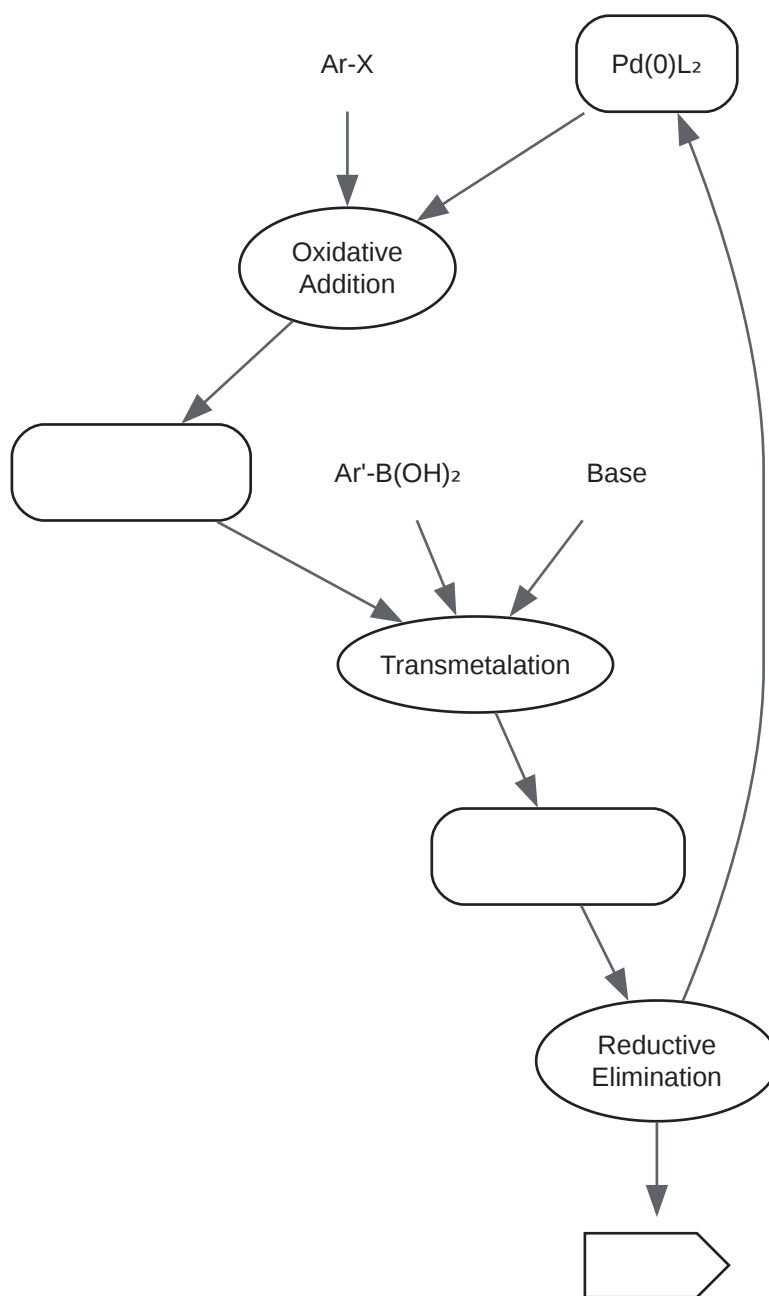


Figure 2: The Suzuki-Miyaura Catalytic Cycle

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Caption: A simplified catalytic cycle for the Suzuki coupling.

Role in Medicinal Chemistry

Boron-containing compounds have gained significant traction in medicinal chemistry, highlighted by FDA-approved drugs like Bortezomib and Vaborbactam.^{[3][5]} **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** and its analogs are of high interest as enzyme inhibitors.^[4] The boronic acid moiety acts as a bioisostere of a carboxylic acid and can form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites.^{[3][4]} This has been effectively demonstrated in the development of non-cyclic boronic acids as broad-spectrum inhibitors of both serine- β -lactamases (SBLs) and metallo- β -lactamases (MBLs), addressing a critical challenge in antibiotic resistance.^[4]

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for experimental work.

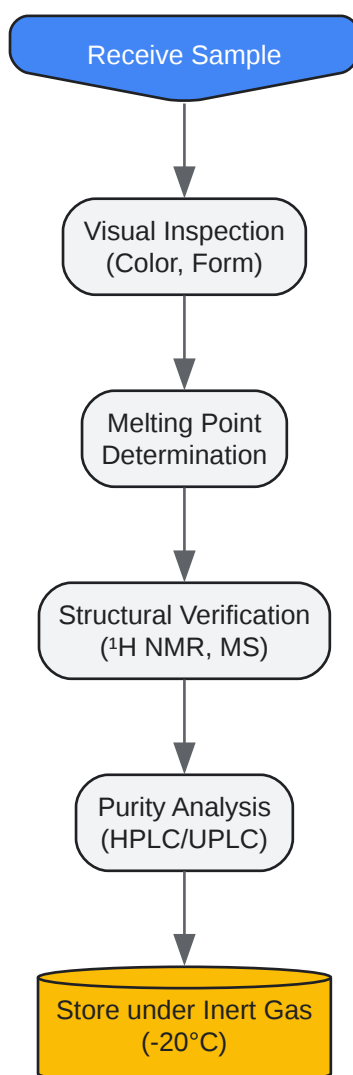


Figure 3: Workflow for Compound Characterization

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Caption: A logical workflow for initial sample analysis.

Protocol: Characterization by ^1H NMR Spectroscopy

Causality: This protocol confirms the chemical identity and structural integrity of the compound before its use in a reaction.

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid**.

- **Solvent Selection:** Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube. DMSO- d_6 is often preferred as it readily dissolves the compound and does not exchange with the $B(OH)_2$ protons as rapidly as D_2O .
- **Acquisition:** Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **Data Analysis:** Process the spectrum and integrate the signals. Verify that the chemical shifts, coupling constants, and integration values match the expected structure. The $B(OH)_2$ protons should integrate to 2H and appear as a broad singlet.

Protocol: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

Causality: This protocol provides a validated method for C-C bond formation, a primary application of this reagent. The choice of catalyst, base, and solvent is critical for efficient catalytic turnover.

- **Reaction Setup:** To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), **(5-Chlorobenzo[b]thiophen-2-yl)boronic acid** (1.2-1.5 mmol, 1.2-1.5 eq.), and a suitable base such as Cs_2CO_3 or K_3PO_4 (2.0-3.0 mmol, 2.0-3.0 eq.).
- **Catalyst Addition:** Add the palladium catalyst (e.g., $Pd(OAc)_2$ with a phosphine ligand like SPhos, 1-5 mol%) under an inert atmosphere (Nitrogen or Argon).^[2]
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like THF/Water or Dioxane/Water (e.g., in a 4:1 ratio), to the vial.^[2] The presence of water is often crucial for activating the boronic acid and facilitating the catalytic cycle.
- **Reaction Execution:** Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
- **Workup and Purification:** Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer

over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

(5-Chlorobenzo[b]thiophen-2-yl)boronic acid is a sophisticated and highly valuable chemical entity. Its well-defined physicochemical characteristics, combined with its predictable reactivity in cornerstone synthetic transformations like the Suzuki-Miyaura coupling, make it an indispensable tool for organic chemists. Moreover, its demonstrated potential as a covalent enzyme inhibitor underscores its significance for medicinal chemists and drug development professionals. A thorough understanding of its properties, stability, and handling protocols, as outlined in this guide, is essential for unlocking its full potential in both academic research and industrial applications.

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- To cite this document: BenchChem. [physicochemical characteristics of (5-Chlorobenzo[b]thiophen-2-yl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1427257#physicochemical-characteristics-of-5-chlorobenzo-b-thiophen-2-yl-boronic-acid]

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